molecular formula C13H11Br2N B14134287 Bis(3-bromophenyl)methanamine

Bis(3-bromophenyl)methanamine

Cat. No.: B14134287
M. Wt: 341.04 g/mol
InChI Key: YTLAXLMYTLNCAP-UHFFFAOYSA-N
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Description

Bis(3-bromophenyl)methanamine is a substituted benzylamine derivative featuring two 3-bromophenyl groups attached to a central methylamine group. The compound’s molecular formula is likely C₁₃H₁₁Br₂N, with a molecular weight of approximately 361.95 g/mol. Bromine substituents at the 3-position on the phenyl rings confer significant steric and electronic effects, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H11Br2N

Molecular Weight

341.04 g/mol

IUPAC Name

bis(3-bromophenyl)methanamine

InChI

InChI=1S/C13H11Br2N/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2

InChI Key

YTLAXLMYTLNCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)methanamine typically involves the reaction of 3-bromobenzylamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(3-bromophenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors .

Medicine: Its brominated structure can enhance the biological activity and selectivity of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties .

Mechanism of Action

The mechanism of action of Bis(3-bromophenyl)methanamine involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with target proteins or enzymes, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Monosubstituted Derivatives: [3-(Bromomethyl)benzenemethanamine] (C₈H₁₀BrN, MW 200.08): Features a bromomethyl group on the benzene ring, altering electron density and reactivity compared to aryl bromides . 3-Bromobenzenemethanamine (C₇H₈BrN, MW 186.05): A single 3-bromophenyl group reduces molecular weight and lipophilicity (clogP ~2.5) compared to the bis-substituted analog .

Functional Group Modifications

  • (5-Phenylfuran-2-yl)methanamine Derivatives :
    In SIRT2 inhibition studies, derivatives with a 4-carboxyl group on the phenyl ring showed superior activity (e.g., compound 20 , IC₅₀ ~10 μM) compared to 3-substituted analogs, which were inactive . This highlights the critical role of substituent position in biological activity.

Halogen-Substituted Analogs

  • (3-Bromo-2-fluorophenyl)methanamine (C₇H₇BrFN, MW 204.04):
    The addition of fluorine at the 2-position increases electronegativity and metabolic stability compared to pure brominated analogs .
  • (3-Bromo-5-fluorophenyl)methanamine (C₇H₇BrFN, MW 204.04):
    Fluorine at the 5-position may improve solubility (clogS ~-3.5) while maintaining halogen-mediated hydrophobic interactions .

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) clogP* clogS* Biological Activity (if known)
Bis(3-bromophenyl)methanamine C₁₃H₁₁Br₂N 361.95 ~5.2 ~-5.8 Not reported
3-Bromobenzenemethanamine C₇H₈BrN 186.05 ~2.5 ~-3.0 Intermediate in drug synthesis
(5-Phenylfuran-2-yl)methanamine C₁₁H₁₁NO 173.21 ~2.8 ~-3.2 SIRT2 inhibitor (IC₅₀ ~10 μM)
(3-Bromo-5-fluorophenyl)methanamine C₇H₇BrFN 204.04 ~3.1 ~-3.5 Not reported

*Predicted using computational tools (e.g., ChemAxon).

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